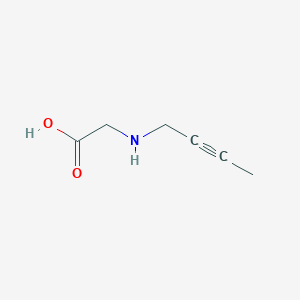

But-2-yn-1-ylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

2-(but-2-ynylamino)acetic acid |

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-7-5-6(8)9/h7H,4-5H2,1H3,(H,8,9) |

InChI Key |

LPWAPYNAXSFRFK-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCNCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

But-2-yn-1-ylglycine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of But-2-yn-1-ylglycine, a non-proteinogenic amino acid. Due to the limited availability of experimental data in publicly accessible literature, this document combines established information with plausible scientific extrapolations for properties and synthesis. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound, systematically named 2-((but-2-yn-1-yl)amino)acetic acid, is a derivative of glycine where a but-2-yn-1-yl group is attached to the nitrogen atom. The presence of the alkyne functional group makes it a potentially valuable building block in organic synthesis and a candidate for various biochemical applications, including its use as a chemical probe or a precursor for more complex molecules.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not widely available. The hydrochloride salt of this compound is cataloged, providing some basic information. Other properties are estimated based on its structure and data from analogous compounds.

| Property | Value | Source/Method |

| CAS Number | 2624128-89-6 (for hydrochloride salt) | [1] |

| Molecular Formula | C6H9NO2 (free acid) C6H10ClNO2 (HCl salt) | [1] |

| Molecular Weight | 127.14 g/mol (free acid) 163.60 g/mol (HCl salt) | [1] |

| Appearance | Expected to be a solid at room temperature. | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred |

| Melting Point | Not reported. | - |

| Boiling Point | Not reported. | - |

| pKa (α-carboxyl) | Estimated to be around 2-3. | Inferred |

| pKa (α-amino) | Estimated to be around 9-10. | Inferred |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not readily found in the literature. However, a plausible synthetic route would involve the N-alkylation of a glycine ester with a suitable but-2-ynyl halide, followed by hydrolysis of the ester.

A potential synthetic workflow is outlined below:

Caption: A proposed two-step synthesis of this compound.

General Experimental Protocol for N-Alkylation and Hydrolysis:

-

N-Alkylation:

-

To a solution of glycine ethyl ester hydrochloride in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate or triethylamine to neutralize the hydrochloride and deprotonate the amine.

-

Add 1-bromo-2-butyne to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product, ethyl 2-((but-2-yn-1-yl)amino)acetate, by column chromatography.

-

-

Ester Hydrolysis:

-

Dissolve the purified intermediate in a mixture of tetrahydrofuran (THF) and water.

-

Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Neutralize the reaction mixture with an acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Biological Activity and Applications

There is a lack of specific studies on the biological activity of this compound itself. However, related propargylglycine derivatives are known to act as enzyme inhibitors. The presence of the butynyl group suggests potential for this compound to be used in "click chemistry" reactions, a powerful tool for bioconjugation and drug discovery. Further research is required to elucidate the specific biological roles and potential therapeutic applications of this compound.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the public domain. Researchers synthesizing this compound would need to perform these analyses for full characterization.

Conclusion

This compound is a molecule with potential for further investigation, particularly in the areas of synthetic chemistry and as a tool for chemical biology. This guide provides a summary of the currently available information and outlines a plausible route for its synthesis. It is hoped that this document will serve as a useful starting point for researchers interested in exploring the properties and applications of this and related compounds. Further experimental work is necessary to fully characterize its chemical and biological profile.

References

The Enigmatic Mechanism of But-2-yn-1-ylglycine: A Technical Whitepaper on a Putative Biological Modulator

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological mechanism of action for But-2-yn-1-ylglycine is not currently available in published scientific literature. This technical guide, therefore, presents a hypothesized mechanism based on the well-documented activities of its close structural analog, propargylglycine, and the broader context of alkynyl amino acids in biological systems. All quantitative data and experimental protocols are based on studies of propargylglycine and are provided as a reference for potential future investigations into this compound.

Introduction

This compound is a non-canonical amino acid characterized by the presence of an internal alkyne moiety within its side chain. While this specific molecule has not been the subject of extensive biological investigation, its structural features suggest a high potential for interaction with biological systems, particularly as an enzyme inhibitor. The alkyne functional group is a versatile tool in chemical biology, known for its ability to participate in covalent bond formation with enzymatic targets and to serve as a handle for bioorthogonal "click chemistry" reactions.

This whitepaper will explore the potential mechanism of action of this compound by drawing parallels with the extensively studied analog, DL-propargylglycine (PAG). PAG is a known irreversible inhibitor of cystathionine γ-lyase (CGL), a key enzyme in the transsulfuration pathway responsible for cysteine biosynthesis and the production of hydrogen sulfide (H₂S), a critical signaling molecule.[1][2][3] The insights gained from the study of PAG provide a strong foundation for proposing a hypothetical mechanism for this compound and for designing future experimental investigations.

Proposed Biological Target and Signaling Pathway

Based on the inhibitory activity of its analog, propargylglycine, the primary hypothetical target for this compound is cystathionine γ-lyase (CGL) . CGL is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the γ-elimination of cystathionine to produce cysteine, α-ketobutyrate, and ammonia.

The Transsulfuration Pathway and CGL

The transsulfuration pathway plays a crucial role in sulfur metabolism, balancing the levels of methionine and cysteine. CGL is a central enzyme in this pathway. Its inhibition can lead to a reduction in endogenous cysteine and hydrogen sulfide levels, which has significant physiological consequences.

Caption: Hypothesized role of this compound in the transsulfuration pathway.

Proposed Mechanism of Action: Irreversible Inhibition of CGL

The proposed mechanism of action for this compound is the irreversible inhibition of CGL, mirroring the action of propargylglycine.[1][4] This "suicide" inhibition mechanism involves the enzymatic processing of the inhibitor to a reactive intermediate that covalently modifies the enzyme's active site, leading to its inactivation.

The key steps are hypothesized as follows:

-

Formation of an External Aldimine: this compound enters the active site of CGL and forms an external aldimine with the PLP cofactor.

-

Abstraction of a Proton: A basic residue in the active site abstracts a proton from the β-carbon of the inhibitor.

-

Formation of a Reactive Allene Intermediate: This proton abstraction leads to the formation of a highly reactive allene intermediate.

-

Nucleophilic Attack: A nucleophilic residue in the active site, likely a tyrosine residue as is the case with propargylglycine, attacks the allene.[1]

-

Covalent Adduct Formation: This attack results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, rendering the enzyme inactive.

Caption: Proposed mechanism of irreversible inhibition of CGL by this compound.

Quantitative Data (Based on Propargylglycine)

As no direct quantitative data for this compound is available, the following table summarizes key parameters for the activity of DL-propargylglycine against CGL. These values can serve as a benchmark for future studies.

| Parameter | Value | Enzyme Source | Reference |

| IC₅₀ | ~1 mM | Rat liver CGL | [3] |

| Inhibition Type | Irreversible (Suicide) | Various | [1][4] |

| Modified Residue | Tyrosine | Toxoplasma gondii CGL | [4] |

Experimental Protocols (Adapted for this compound)

The following are generalized protocols, based on those used for propargylglycine, that could be adapted to investigate the mechanism of action of this compound.

CGL Inhibition Assay

This protocol is designed to determine the inhibitory potential of this compound on CGL activity.

-

Enzyme Preparation: Purify recombinant CGL or use a commercially available preparation.

-

Assay Buffer: Prepare a suitable buffer, e.g., 100 mM potassium phosphate buffer, pH 7.4, containing PLP.

-

Inhibitor Preparation: Prepare stock solutions of this compound in the assay buffer.

-

Assay Procedure:

-

Pre-incubate CGL with varying concentrations of this compound for different time intervals.

-

Initiate the enzymatic reaction by adding the substrate, cystathionine.

-

Monitor the production of α-ketobutyrate, a product of the CGL reaction, spectrophotometrically.

-

Calculate the rate of reaction and determine the IC₅₀ value.

-

Mass Spectrometry for Covalent Adduct Identification

This protocol aims to identify the covalent modification of CGL by this compound.

-

Enzyme-Inhibitor Incubation: Incubate CGL with an excess of this compound to ensure complete inhibition.

-

Proteolytic Digestion: Digest the modified CGL with a protease, such as trypsin, to generate peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the peptide covalently modified by this compound by searching for the expected mass shift. Fragment the modified peptide to pinpoint the exact amino acid residue that has been modified.

Caption: A generalized workflow for investigating the mechanism of action of this compound.

Broader Context and Future Directions

Alkynyl amino acids, including this compound, represent a class of compounds with significant potential in drug discovery and chemical biology.[5][6][7] Their utility extends beyond enzyme inhibition. The alkyne moiety can be used for "click chemistry," a powerful tool for attaching fluorescent probes, affinity tags, or other molecules to proteins and peptides.[6][8][9]

Future research on this compound should focus on:

-

Validating the CGL Inhibition: Experimentally confirming that this compound inhibits CGL and determining its potency.

-

Elucidating the Detailed Mechanism: Using structural biology and mass spectrometry to confirm the covalent modification and identify the modified residue(s).

-

Investigating Cellular Effects: Assessing the impact of this compound on cellular processes that are dependent on CGL activity, such as H₂S signaling and redox homeostasis.

-

Exploring Other Potential Targets: Screening this compound against a panel of other PLP-dependent enzymes and other potential targets to assess its selectivity.

Conclusion

While direct experimental evidence is currently lacking, the structural similarity of this compound to the known CGL inhibitor propargylglycine provides a strong basis for a hypothesized mechanism of action. It is proposed that this compound acts as an irreversible inhibitor of cystathionine γ-lyase through a suicide inhibition mechanism involving a reactive allene intermediate. This whitepaper provides a comprehensive theoretical framework and a set of actionable experimental protocols to guide future research into the biological activities of this intriguing molecule. The validation of this hypothesis could open new avenues for the development of novel therapeutics targeting the transsulfuration pathway and for the creation of new chemical biology tools.

References

- 1. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. DL-Propargylglycine cystathionineγ-lyaseinhibitor 64165-64-6 [sigmaaldrich.com]

- 4. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bot Detection [iris-biotech.de]

- 7. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Detection [iris-biotech.de]

- 9. peptide.com [peptide.com]

Spectroscopic and Mass Spectrometric Characterization of But-2-yn-1-ylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic and mass spectrometric data for the non-proteinogenic amino acid, But-2-yn-1-ylglycine. Due to the absence of directly published experimental data for this specific molecule, this guide presents a theoretical framework based on the analysis of its constituent chemical moieties and data from structurally related compounds. This information is intended to assist researchers in the identification, characterization, and utilization of this compound in drug discovery and development.

Predicted Spectroscopic Data

The expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound are summarized below. These predictions are derived from known chemical shifts and fragmentation patterns of the but-2-yn-1-yl group and the glycine backbone.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Hα | ~3.5 - 4.0 | Triplet | ~5-7 | Shift influenced by the adjacent amino and carboxyl groups. |

| Hβ | ~3.4 - 3.8 | Quartet | ~2-3 | Coupled to the methyl protons and the α-proton. |

| Hγ (CH₃) | ~1.8 - 2.0 | Triplet | ~2-3 | Coupled to the β-protons across the alkyne. |

| NH₂ | Broad singlet | Chemical shift is dependent on solvent and concentration. | ||

| COOH | Broad singlet | Chemical shift is dependent on solvent and concentration. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Notes |

| Cα | ~50 - 60 | |

| Cβ | ~35 - 45 | |

| Cγ (alkyne) | ~70 - 80 | |

| Cδ (alkyne) | ~75 - 85 | |

| Cε (CH₃) | ~3 - 5 | |

| COOH | ~170 - 180 |

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (amu) | Notes |

| [M+H]⁺ | 128.0706 | Predicted exact mass for C₆H₉NO₂ + H⁺ |

| [M-H]⁻ | 126.0561 | Predicted exact mass for C₆H₉NO₂ - H⁺ |

| [M-COOH]⁺ | 83.0753 | Loss of the carboxylic acid group. |

| [M-NH₂-CH₃]⁺ | 96.0441 | Fragmentation involving loss of the amino and methyl groups. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (NH₂ and COOH).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employing techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a solvent compatible with the ionization source (e.g., a mixture of water, acetonitrile, and formic acid for electrospray ionization).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition:

-

Acquire a full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ions ([M+H]⁺ and [M-H]⁻).

-

Perform tandem mass spectrometry (MS/MS) on the parent ions to induce fragmentation and obtain structural information. This can be achieved through collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectra to determine the elemental composition of the parent ion and to propose fragmentation pathways that are consistent with the structure of this compound.

Workflow for Spectroscopic Analysis

The logical workflow for the synthesis and spectroscopic characterization of a novel amino acid like this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

But-2-yn-1-ylglycine: A Technical Overview of a Novel Amino Acid Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-2-yn-1-ylglycine and its hydrochloride salt are non-natural amino acid derivatives that hold potential for use in various research and development applications, particularly in the fields of medicinal chemistry and drug discovery. The presence of an alkyne functional group provides a versatile handle for chemical modification, such as "click" chemistry reactions, enabling its incorporation into peptides or conjugation to other molecules. This technical guide provides a summary of the currently available information on the commercial availability, basic chemical properties, and a proposed workflow for the initial characterization of this compound. It is important to note that, at present, detailed experimental protocols for its synthesis and specific biological activity data are not extensively documented in publicly accessible scientific literature.

Commercial Availability and Suppliers

This compound is commercially available, primarily as its hydrochloride salt. Researchers can procure this compound from specialized chemical suppliers. The availability of both the hydrochloride salt and the free base form provides flexibility for various experimental requirements.

Table 1: Commercial Suppliers of this compound and its Hydrochloride Salt

| Compound Name | CAS Number | Supplier | Notes |

| This compound hydrochloride | 2624128-89-6 | BLD Pharm | Analytical data such as NMR, HPLC, LC-MS, and UPLC may be available upon request.[1] |

| This compound | 1247896-05-4 | BLD Pharm | Free base form. |

Note: This list is based on currently available information and may not be exhaustive. Researchers are advised to contact suppliers directly for the most up-to-date product specifications and availability.

Chemical Properties

While detailed experimental data on the physicochemical properties of this compound is limited in the public domain, some basic properties can be inferred from its structure and information provided by suppliers.

Table 2: Chemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClNO₂ | [1] |

| Molecular Weight | 163.60 g/mol | [1] |

| SMILES Code | O=C(O)CNCC#CC.[H]Cl | [1] |

| Physical Form | Solid (assumed) | - |

| Solubility | Expected to be soluble in water and polar organic solvents. | - |

| Storage | Recommended storage conditions may vary; refer to supplier documentation. | [1] |

Experimental Protocols: A General Workflow for Characterization

Solubility Assessment

-

Objective: To determine suitable solvents for stock solution preparation and experimental assays.

-

Methodology:

-

Weigh a small, precise amount of this compound hydrochloride.

-

Add a measured volume of the test solvent (e.g., water, DMSO, methanol, ethanol) incrementally.

-

Vortex or sonicate between additions until the compound is fully dissolved.

-

Calculate the approximate solubility in mg/mL or molarity.

-

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Methodology:

-

Dissolve an appropriate amount of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, coupling constants, and integration of the proton signals, and the chemical shifts of the carbon signals to ensure they are consistent with the expected structure of this compound.

-

Purity and Mass Confirmation by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and assess the purity of the sample.

-

Methodology:

-

Prepare a dilute solution of the compound in a suitable solvent.

-

Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS).

-

Verify that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular ion of this compound. The chromatographic peak shape can provide an initial indication of purity.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC)

-

Objective: To quantify the purity of the compound.

-

Methodology:

-

Develop a suitable HPLC/UPLC method, including selection of a column (e.g., C18), mobile phase (e.g., water/acetonitrile gradient with a modifier like formic acid or TFA), and detector (e.g., UV-Vis or DAD).

-

Inject a known concentration of the compound and analyze the chromatogram.

-

Calculate the purity based on the area of the main peak relative to the total area of all peaks.

-

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information available in the peer-reviewed scientific literature detailing the biological activity, mechanism of action, or involvement in any signaling pathways of this compound. The presence of the glycine backbone suggests potential interactions with systems involving amino acid transport or metabolism, while the alkyne moiety makes it a candidate for use as a chemical probe. Further research is required to elucidate its biological functions.

Conclusion

This compound is a commercially available, yet under-characterized, non-natural amino acid. Its availability provides an opportunity for researchers to explore its potential in various applications, from peptide synthesis to the development of novel chemical probes. This guide summarizes the current knowledge on its commercial availability and provides a standard workflow for its initial characterization. The lack of detailed public information on its synthesis and biological activity highlights a clear area for future research to unlock the full potential of this molecule. Researchers are encouraged to perform thorough in-house characterization upon procurement and to publish their findings to contribute to the collective understanding of this compound.

References

Navigating Aqueous Formulation of But-2-yn-1-ylglycine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the aqueous solubility and stability of But-2-yn-1-ylglycine, a synthetic amino acid of significant interest in drug development and scientific research. Aimed at researchers, scientists, and drug development professionals, this document consolidates available data and outlines detailed experimental protocols to facilitate the successful formulation and application of this compound.

This compound, also known as propargylglycine, is a valuable research tool, notably for its role as an inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the hydrogen sulfide (H₂S) signaling pathway. Understanding its behavior in aqueous buffers is critical for its use in biological assays and for the development of potential therapeutic agents.

Core Findings: Solubility and Stability Profile

Quantitative data on the solubility and stability of this compound is not extensively available in peer-reviewed literature. However, data for its racemate, DL-propargylglycine, provides a strong foundational understanding.

Solubility Characteristics

The solubility of DL-propargylglycine is influenced by the solvent and pH. The hydrochloride salt of DL-propargylglycine exhibits a solubility of approximately 10 mg/mL in phosphate-buffered saline (PBS) at a pH of 7.2.[1] In distilled water, a solubility of up to 10 mg/mL has been reported, with the potential to reach 100 mg/mL with the aid of sonication. The compound is also soluble in various organic solvents.

Table 1: Solubility of DL-Propargylglycine

| Solvent | Form | Reported Solubility |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Hydrochloride Salt | ~10 mg/mL |

| Water | Free Amino Acid | Up to 10 mg/mL |

| Water with Sonication | Free Amino Acid | 100 mg/mL |

| Ethanol | Hydrochloride Salt | ~20 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Hydrochloride Salt | ~20 mg/mL |

| Dimethylformamide (DMF) | Hydrochloride Salt | ~20 mg/mL |

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical consideration for its practical application. Available data for DL-propargylglycine suggests that its stability in aqueous solutions is limited. It is recommended that aqueous solutions are not stored for more than one day.[1] For longer-term storage, solutions in DMSO or distilled water may be kept at -20°C for up to three months. The solid form of DL-propargylglycine hydrochloride is stable for at least four years when stored at -20°C.[1]

Table 2: Storage and Stability of DL-Propargylglycine

| Form | Storage Conditions | Reported Stability |

| Solid (Hydrochloride Salt) | -20°C | ≥ 4 years |

| Aqueous Solution | Room Temperature | Not recommended for > 1 day |

| DMSO or Distilled Water Solution | -20°C | Up to 3 months |

| Stock Solution | -80°C | Up to 6 months (protect from light) |

| Stock Solution | -20°C | Up to 1 month (protect from light) |

Experimental Protocols

To address the gap in publicly available data for this compound, the following detailed experimental protocols are provided as a guide for researchers to determine the precise solubility and stability profiles for their specific applications.

Protocol 1: Determination of pH-Dependent Aqueous Solubility

This protocol outlines a method to determine the solubility of this compound across a range of pH values.

Materials:

-

This compound

-

A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range of 3 to 10

-

HPLC-grade water

-

Microcentrifuge tubes

-

Thermomixer or equivalent shaker/incubator

-

Calibrated pH meter

-

Analytical balance

-

HPLC system with UV or mass spectrometry (MS) detector

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to microcentrifuge tubes containing a fixed volume of each aqueous buffer.

-

Ensure that a solid excess of the compound is visible.

-

-

Equilibration:

-

Incubate the tubes in a thermomixer at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the tubes at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with an appropriate mobile phase.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of dissolved this compound.

-

-

Data Analysis:

-

Construct a pH-solubility profile by plotting the determined solubility (in mg/mL or mM) against the measured pH of each buffer after equilibration.

-

Protocol 2: Stability-Indicating HPLC Method and Forced Degradation Study

This protocol describes the development of a stability-indicating HPLC method and its application in a forced degradation study to understand the stability of this compound under various stress conditions.

Part A: Method Development

A reverse-phase HPLC method is generally suitable for the analysis of amino acid analogs.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or MS detection for higher specificity and sensitivity.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key aspect is to demonstrate that the method can separate the intact this compound from its potential degradation products.

Part B: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffer at a pH of interest).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Adjust the pH of the stock solution to ~1-2 with HCl and incubate at an elevated temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Adjust the pH of the stock solution to ~12-13 with NaOH and incubate at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) to the stock solution and incubate at room temperature.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or higher).

-

Photodegradation: Expose the stock solution to UV light.

-

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition, neutralize if necessary, and analyze by the developed stability-indicating HPLC method.

-

Data Analysis:

-

Monitor the decrease in the peak area of the intact this compound over time to determine the degradation kinetics.

-

Identify and quantify the formation of any degradation products. Mass spectrometry can be used to elucidate the structure of major degradants.

-

Visualizing Key Pathways and Workflows

Cystathionine γ-lyase (CSE) and the Hydrogen Sulfide (H₂S) Pathway

This compound (propargylglycine) is an irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the trans-sulfuration pathway that produces hydrogen sulfide (H₂S). The following diagram illustrates this pathway and the point of inhibition.

Caption: Inhibition of H₂S production by this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the aqueous solubility of this compound.

Caption: Workflow for pH-dependent solubility determination.

Forced Degradation Study Workflow

This diagram illustrates the process of conducting a forced degradation study to assess the stability of this compound.

Caption: Workflow for a forced degradation stability study.

Conclusion

While specific quantitative data for this compound remains to be fully elucidated in the public domain, the information available for its racemate, DL-propargylglycine, provides a solid starting point for researchers. The provided experimental protocols offer a clear roadmap for generating the necessary solubility and stability data to support formulation development and ensure the reliable application of this important research compound. It is anticipated that further studies will provide a more comprehensive understanding of the physicochemical properties of this compound, aiding in its journey from a research tool to potentially novel therapeutic applications.

References

Potential Cytotoxicity of But-2-yn-1-ylglycine in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-2-yn-1-ylglycine is a synthetic amino acid analog whose cytotoxic potential is of increasing interest to the scientific community. Its structural similarity to known inhibitors of key metabolic enzymes suggests a possible role in cancer therapeutics. This technical guide provides an in-depth overview of the inferred cytotoxic properties of this compound, drawing upon the established mechanisms of its close analogs. The primary focus is on the inhibition of proline dehydrogenase (PRODH), a critical enzyme in cancer cell metabolism, and the subsequent induction of the mitochondrial unfolded protein response (UPRmt).

This document details the potential effects on various cancer cell lines, outlines relevant experimental protocols for assessing cytotoxicity, and visualizes the key signaling pathways and experimental workflows.

Inferred Cytotoxic Activity and Mechanism of Action

The cytotoxic potential of this compound is predicated on its likely function as an inhibitor of proline dehydrogenase (PRODH). PRODH is a mitochondrial enzyme that is crucial for the survival of cancer cells, particularly under conditions of metabolic stress.[1][2] Inhibition of PRODH disrupts proline metabolism, leading to a reduction in ATP production and an increase in reactive oxygen species (ROS), which can trigger apoptosis.

Studies on the analog N-propargylglycine (N-PPG) have shown that its inhibition of PRODH leads to a significant reduction in the growth and viability of several breast cancer cell lines, including ZR-75-1, MCF7, DU4475, and BT474.[1] Furthermore, N-PPG has been observed to induce the mitochondrial unfolded protein response (UPRmt), a cellular stress response that can lead to apoptosis if the stress is prolonged or severe.[2][3] The compound S-but-3-yn-2-ylglycine (B32G), another analog, has demonstrated comparable activity against PRODH in human cells.[4]

Given these findings, it is hypothesized that this compound will exhibit similar cytotoxic effects through the inhibition of PRODH and induction of the UPRmt.

Data Presentation

The following tables summarize the anticipated cytotoxic effects of this compound on various cancer cell lines, based on the reported activities of its analogs.

Table 1: Illustrative Cytotoxicity of this compound in Breast Cancer Cell Lines

| Cell Line | Putative IC50 (µM) | Observed Effect | Reference Analog |

| ZR-75-1 | 100 - 250 | Decreased cell viability, induction of apoptosis | N-propargylglycine |

| MCF7 | 150 - 300 | Inhibition of cell proliferation | N-propargylglycine |

| DU4475 | 120 - 280 | Reduced cell growth and viability | N-propargylglycine |

| BT474 | 200 - 400 | Additive loss of viability with GLS1 inhibitors | N-propargylglycine |

Note: The IC50 values are illustrative and represent a potential range based on the qualitative descriptions of analog activity.

Table 2: Mechanistic Insights into the Action of this compound Analogs

| Mechanism | Affected Protein/Pathway | Experimental Observation | Reference Analog |

| Enzyme Inhibition | Proline Dehydrogenase (PRODH) | Irreversible inhibition of enzyme activity | N-propargylglycine |

| Cellular Stress Response | Mitochondrial Unfolded Protein Response (UPRmt) | Upregulation of mitochondrial chaperones (HSP60, GRP75) | N-propargylglycine |

| Apoptosis Induction | Caspase Activation | Cleavage of PARP | N-propargylglycine |

Experimental Protocols

Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound stock solution

-

Cancer cell lines (e.g., ZR-75-1, MCF7)

-

96-well plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection: Western Blot for Cleaved PARP

Western blotting for cleaved Poly (ADP-ribose) polymerase (PARP) is a common method to detect apoptosis.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-cleaved PARP, anti-total PARP, anti-actin or -tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the level of PARP cleavage. Use total PARP and a loading control (actin or tubulin) for normalization.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Inferred signaling pathway of this compound cytotoxicity.

Experimental Workflow Diagram

Caption: General experimental workflow for assessing cytotoxicity.

Conclusion and Future Directions

While direct experimental evidence for the cytotoxicity of this compound is pending, the data from its structural analogs, N-propargylglycine and S-but-3-yn-2-ylglycine, strongly suggest its potential as a cytotoxic agent against cancer cells. The likely mechanism of action involves the inhibition of proline dehydrogenase, leading to metabolic disruption, oxidative stress, and the induction of the mitochondrial unfolded protein response, ultimately culminating in apoptosis.

Future research should focus on the direct evaluation of this compound's effects on a panel of cancer cell lines to determine its IC50 values and confirm its mechanism of action. Further studies could also explore its efficacy in combination with other anticancer agents to identify potential synergistic interactions. The detailed protocols and workflows provided in this guide offer a solid foundation for such investigations.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. pubcompare.ai [pubcompare.ai]

A Technical Review of But-2-yn-1-ylglycine: Insights from Structurally Related Compounds

Disclaimer: A comprehensive review of the scientific literature reveals a notable absence of studies specifically focused on But-2-yn-1-ylglycine. Therefore, this technical guide provides an in-depth analysis of its closest structural analogs, N-propargylglycine ((S)-2-amino-4-pentynoic acid) and S-but-3-yn-2-ylglycine. The biological activities, mechanisms of action, and experimental protocols detailed herein are based on research conducted on these related compounds and are presented to infer the potential properties and research avenues for this compound.

Introduction to Propargylglycine Analogs

N-propargylglycine (N-PPG) and its derivatives are alkynyl amino acids that have garnered significant interest in drug development and chemical biology. Their utility stems from the reactive alkyne group, which can participate in "click chemistry" reactions for bioconjugation and acts as a warhead for mechanism-based enzyme inhibition.[1][2] These compounds have been primarily investigated as inhibitors of proline dehydrogenase (PRODH) and cystathionine-γ-lyase (CSE).[3][4]

Mechanism of Action: Inhibition of Proline Dehydrogenase (PRODH)

Proline dehydrogenase is a mitochondrial flavoprotein that catalyzes the first step in proline catabolism. It is a target for cancer drug development due to its role in supporting cancer cell survival under metabolic stress.[3] N-propargylglycine has been identified as a suicide inhibitor of PRODH.[3][5]

Proposed Signaling Pathway for PRODH Inhibition

The inhibition of PRODH by propargylglycine analogs is a covalent, irreversible process. The enzyme oxidizes the inhibitor, which then forms a covalent adduct with the FAD cofactor, leading to inactivation.[6] This inactivation can trigger a mitochondrial unfolded protein response (UPRmt).[3][7]

Quantitative Data from Analog Studies

The following table summarizes key quantitative findings from studies on N-propargylglycine and S-but-3-yn-2-ylglycine.

| Compound | Target Enzyme | Organism/Cell Line | Assay Type | Key Quantitative Finding | Reference |

| S-but-3-yn-2-ylglycine (B32G) | Proline Dehydrogenase (PRODH) | Bacterial | Enzyme Activity Assay | Inactivation efficiency is ~600-times lower than N-PPG. | [6] |

| N-propargylglycine (N-PPG) | Proline Dehydrogenase (PRODH) | Human Cancer Cells (ZR-75-1) | Cell-based Assay | Induces rapid decay of PRODH protein. | [3][7] |

| N-propargylglycine (N-PPG) | Proline Dehydrogenase (PRODH) | Mouse Brain | In vivo Study | Orally administered at 50 mg/kg leads to a decline in brain mitochondrial PRODH. | [3][7] |

| L-C-Propargylglycine | Cystathionine-γ-lyase (CSE) | Not Specified | Enzyme Inhibition Assay | Irreversibly inactivates γ-cystathionase. | [4] |

Experimental Protocols

PRODH Inhibition Assay

This protocol is adapted from studies on PRODH inhibitors.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Propargylglycine | 23235-01-0 [chemicalbook.com]

- 5. Targeting Mitochondrial Proline Dehydrogenase with a Suicide Inhibitor to Exploit Synthetic Lethal Interactions with p53 Upregulation and Glutaminase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical, structural, and cellular characterization of S-but-3-yn-2-ylglycine as a mechanism-based covalent inactivator of the flavoenzyme proline dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to L-Propargylglycine for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ability to specifically label and subsequently identify, track, or isolate proteins within the complex cellular environment is a cornerstone of modern biological research and drug development. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has provided powerful tools for this purpose. This technical guide focuses on the application of L-propargylglycine (L-Pg), a non-canonical amino acid, as a versatile probe for protein labeling. L-Pg, a structural analog of methionine, can be metabolically incorporated into newly synthesized proteins. Its terminal alkyne group serves as a bioorthogonal handle, allowing for the covalent attachment of various reporter molecules via "click chemistry." This guide provides a comprehensive overview of the synthesis, incorporation, and detection of L-Pg-labeled proteins, complete with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its adoption in the laboratory.

Introduction to L-Propargylglycine as a Bioorthogonal Probe

L-propargylglycine (also known as L-2-amino-4-pentynoic acid or L-homopropargylglycine, HPG) is a non-canonical amino acid that has emerged as a powerful tool for metabolic labeling of proteins. Due to its structural similarity to methionine, it is recognized by the endogenous translational machinery and incorporated into nascent polypeptide chains in place of methionine.[1] The key feature of L-Pg is its terminal alkyne group, a small, chemically inert functional group that does not perturb protein structure or function. This alkyne serves as a "handle" for bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[2] These reactions allow for the specific and efficient covalent attachment of molecules bearing a complementary azide group, such as fluorophores for imaging, biotin for affinity purification, or other tags for various downstream applications.[1]

The use of L-Pg in conjunction with click chemistry forms the basis of the Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) technique, which enables the visualization and identification of newly synthesized proteins in a variety of biological systems.[1]

Synthesis of L-Propargylglycine

L-propargylglycine is commercially available from several suppliers. For researchers interested in its chemical synthesis, a common route starts from diethyl 2-acetamidomalonate and propargyl bromide. The synthesis involves the alkylation of the malonate, followed by hydrolysis and decarboxylation to yield the final amino acid.

Mechanism of Protein Labeling with L-Propargylglycine

The process of labeling proteins with L-propargylglycine is a two-step procedure:

-

Metabolic Incorporation: Cells are cultured in a methionine-deficient medium supplemented with L-propargylglycine. During active protein synthesis, L-Pg is charged onto tRNA molecules by the native methionyl-tRNA synthetase and incorporated into newly synthesized proteins in place of methionine residues.[1]

-

Bioorthogonal Ligation (Click Chemistry): The alkyne-containing proteins are then reacted with an azide-functionalized reporter molecule. This reaction is typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is highly specific and efficient, forming a stable triazole linkage.[2]

This two-step approach ensures that only proteins synthesized during the labeling period are tagged, providing a temporal window into the dynamics of the proteome.

Experimental Protocols

The following are detailed protocols for the metabolic labeling of proteins with L-propargylglycine and subsequent detection via click chemistry.

Metabolic Labeling of Mammalian Cells with L-Propargylglycine

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Methionine-free cell culture medium

-

L-propargylglycine (L-Pg) stock solution (e.g., 100 mM in sterile water or PBS, pH 7.4)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Cell Seeding: Seed mammalian cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

-

Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of L-Pg, aspirate the complete medium, wash the cells once with pre-warmed PBS, and replace it with pre-warmed methionine-free medium. Incubate the cells for 30-60 minutes at 37°C and 5% CO2.

-

L-Propargylglycine Labeling: Add L-Pg stock solution to the methionine-free medium to a final concentration of 25-50 µM. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal. A typical incubation time ranges from 1 to 24 hours.

-

Cell Lysis: After the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the L-Pg-labeled proteome. The protein concentration should be determined using a standard protein assay (e.g., BCA assay).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Detection

This protocol describes the "clicking" of an azide-functionalized reporter molecule to the L-Pg-labeled proteome in the cell lysate.

Materials:

-

L-Pg-labeled cell lysate (from section 4.1)

-

Azide-functionalized reporter molecule (e.g., Azide-fluorophore, Biotin-azide) stock solution (e.g., 10 mM in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)

-

Copper(II) sulfate (CuSO4) stock solution (50 mM in water)

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared)

Procedure:

-

Prepare the Click-&-Go™ Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in the order listed. The volumes are for a 50 µL total reaction volume and can be scaled as needed.

-

L-Pg-labeled cell lysate (containing 50-100 µg of protein)

-

Azide-functionalized reporter (final concentration 10-50 µM)

-

TCEP (final concentration 1 mM)

-

TBTA (final concentration 100 µM)

-

CuSO4 (final concentration 1 mM)

-

-

Initiate the Reaction: Add sodium ascorbate to a final concentration of 1 mM. Vortex briefly to mix.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

Sample Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or affinity purification followed by mass spectrometry.

Quantitative Data Presentation

The efficiency of L-propargylglycine incorporation and subsequent labeling can be influenced by several factors, including cell type, probe concentration, and incubation time. The following tables summarize typical quantitative parameters.

Table 1: Recommended L-Propargylglycine Labeling Conditions for Mammalian Cells

| Parameter | Recommended Range | Notes |

| L-Pg Concentration | 25 - 100 µM | Higher concentrations may be toxic to some cell lines. Optimal concentration should be determined empirically. |

| Incubation Time | 1 - 24 hours | Shorter times are suitable for capturing rapid changes in protein synthesis, while longer times increase the overall labeling signal. |

| Methionine Depletion | 30 - 60 minutes | Significantly enhances the incorporation of L-Pg. |

Table 2: Reagent Concentrations for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reagent | Stock Concentration | Final Concentration |

| Azide Reporter | 10 mM | 10 - 50 µM |

| TCEP | 50 mM | 1 mM |

| TBTA | 10 mM | 100 µM |

| CuSO4 | 50 mM | 1 mM |

| Sodium Ascorbate | 100 mM | 1 mM |

Table 3: Comparison of Labeling Efficiencies with Different Probes (Illustrative)

| Probe | Labeling Method | Typical Efficiency | Reference |

| L-Propargylglycine (HPG) | BONCAT | High | [1] |

| L-Azidohomoalanine (AHA) | BONCAT | High | [1] |

| 35S-Methionine | Radioactive Labeling | Very High | N/A |

Note: Direct quantitative comparisons of labeling efficiency can vary significantly between studies and experimental setups. This table provides a general overview.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms described in this guide.

Caption: Experimental workflow for BONCAT using L-propargylglycine.

Caption: Mechanism of L-propargylglycine protein labeling.

Applications in Research and Drug Development

The ability to specifically label newly synthesized proteins with L-propargylglycine has a wide range of applications:

-

Monitoring Protein Synthesis: Quantifying global changes in protein synthesis in response to various stimuli, such as drug treatment, cellular stress, or developmental cues.

-

Pulse-Chase Analysis: Tracking the fate of a cohort of newly synthesized proteins over time to study protein turnover and degradation.

-

Proteome Profiling: Identifying and quantifying newly synthesized proteins using mass spectrometry to understand the dynamic changes in the proteome.

-

In Vivo Labeling: L-propargylglycine can be administered to living organisms to study protein synthesis in the context of a whole animal.

-

Target Identification and Validation: Identifying the protein targets of a drug by observing changes in their synthesis rates.

Conclusion

L-propargylglycine is a robust and versatile probe for the bioorthogonal labeling of newly synthesized proteins. Its efficient metabolic incorporation and the high specificity of the subsequent click chemistry reaction make it an invaluable tool for researchers in cell biology, proteomics, and drug discovery. This guide provides the foundational knowledge and practical protocols to successfully implement L-propargylglycine-based protein labeling in a research setting, opening up new avenues to explore the dynamic nature of the proteome.

References

Methodological & Application

Application Notes and Protocols for Incorporating But-2-yn-1-ylglycine into Proteins

Introduction

But-2-yn-1-ylglycine (B2Yn) is a non-canonical amino acid (ncAA) and an analog of methionine containing a terminal alkyne group. This unique functional group serves as a bioorthogonal chemical handle, allowing for the specific labeling and detection of newly synthesized proteins.[1][2] The incorporation of B2Yn leverages the cell's natural protein synthesis machinery, where it is recognized by methionyl-tRNA synthetase (MetRS) and incorporated into proteins in place of methionine.[1]

Once incorporated, the alkyne group can be covalently modified through highly specific and efficient "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][5] This enables the attachment of various reporter tags, such as fluorophores for imaging or biotin for affinity purification and proteomic analysis, without interfering with native biological processes.[6][7][8] This two-step strategy provides a powerful tool for studying protein synthesis, tracking protein localization, and identifying protein interaction partners in complex biological systems.[9]

I. Experimental Workflows and Mechanisms

The overall process involves metabolically labeling proteins with B2Yn, followed by a bioorthogonal click chemistry reaction to attach a desired probe for downstream analysis.

Caption: General workflow for labeling and analyzing proteins with B2Yn.

The incorporation of B2Yn is mediated by the endogenous translational machinery of the cell.

Caption: B2Yn is charged onto tRNA_Met by MetRS and used during translation.

The core of the detection method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: The CuAAC reaction forms a stable triazole linkage.[5]

II. Quantitative Data Summary

Successful incorporation and labeling depend on optimized concentrations and incubation times. The following tables provide recommended starting points for typical mammalian cell culture experiments.

Table 1: Recommended Reagent Concentrations

| Reagent | Stock Concentration | Working Concentration | Notes |

|---|---|---|---|

| This compound (B2Yn) | 100 mM in DMSO/PBS | 50 - 200 µM | Optimize for cell line; high concentrations can be toxic. |

| Azide-Fluorophore Probe | 10 mM in DMSO | 10 - 100 µM | For in-gel fluorescence or microscopy. |

| Azide-Biotin Probe | 10 mM in DMSO | 50 - 100 µM | For affinity purification and enrichment. |

| Copper (II) Sulfate (CuSO₄) | 50 mM in H₂O | 1 mM | Component of the CuAAC catalyst premix. |

| THPTA Ligand | 50 mM in H₂O/DMSO | 1 mM | Stabilizes the Cu(I) ion. |

| Sodium Ascorbate | 100 mM in H₂O | 5 mM | Reducing agent to generate Cu(I) in situ. Must be fresh. |

Table 2: Typical Incubation Times

| Step | Cell Type | Incubation Time | Temperature | Notes |

|---|---|---|---|---|

| Metabolic Labeling | Adherent Mammalian Cells (e.g., HEK293, HeLa) | 4 - 24 hours | 37°C | Longer times increase labeling but may also increase background. |

| Metabolic Labeling | Suspension Cells (e.g., Jurkat) | 4 - 18 hours | 37°C | Monitor cell viability. |

| CuAAC 'Click' Reaction | Cell Lysate | 1 - 2 hours | Room Temp. | Protect from light if using a fluorescent probe. |

III. Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with B2Yn in Mammalian Cells

This protocol describes the incorporation of B2Yn into newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cells of interest (e.g., HEK293T)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Methionine-free medium (e.g., DMEM, methionine-free)

-

Fetal Bovine Serum (FBS), dialyzed

-

This compound (B2Yn)

-

Phosphate-Buffered Saline (PBS)

-

Cell scraper

Procedure:

-

Cell Culture: Culture cells to approximately 70-80% confluency using standard cell culture techniques.

-

Methionine Starvation (Optional but Recommended):

-

Aspirate the complete growth medium from the cells.

-

Gently wash the cells twice with pre-warmed PBS.

-

Add methionine-free medium supplemented with 10% dialyzed FBS.

-

Incubate for 30-60 minutes at 37°C to deplete intracellular methionine pools.

-

-

B2Yn Labeling:

-

Prepare the labeling medium: methionine-free medium supplemented with 10% dialyzed FBS and the desired final concentration of B2Yn (e.g., 100 µM).

-

Remove the starvation medium and add the B2Yn labeling medium to the cells.

-

Incubate for 4-24 hours at 37°C. The optimal time should be determined empirically for your specific cell line and experimental goals.

-

-

Cell Harvest:

-

Aspirate the labeling medium.

-

Wash the cells three times with ice-cold PBS to remove any unincorporated B2Yn.

-

For downstream analysis, cells can be lysed immediately or stored as a pellet at -80°C. To harvest, add ice-cold PBS and use a cell scraper to detach the cells. Transfer to a microcentrifuge tube, centrifuge at 500 x g for 5 minutes at 4°C, and discard the supernatant.

-

Protocol 2: Protein Labeling via CuAAC 'Click' Reaction in Cell Lysate

This protocol is for labeling B2Yn-containing proteins in a cell lysate with an azide-functionalized probe (e.g., fluorescent dye or biotin).

Materials:

-

B2Yn-labeled cell pellet (from Protocol 1)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Azide-probe (e.g., Azide-TAMRA, Azide-Biotin)

-

Click Chemistry Premix Components:

-

Copper (II) Sulfate (CuSO₄)

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium Ascorbate (prepare fresh)

-

-

Microcentrifuge

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 200 µL for a 10 cm dish).

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (containing B2Yn-labeled proteins) to a new tube. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Prepare Click Reaction Master Mix:

-

In a single tube, prepare the master mix immediately before use. For a 100 µL final reaction volume, add components in the following order:

-

Protein Lysate: 50-100 µg of protein, adjust volume with PBS to 85 µL.

-

Azide-Probe: 1 µL of 10 mM stock (100 µM final).

-

CuSO₄: 2 µL of 50 mM stock (1 mM final).

-

THPTA: 2 µL of 50 mM stock (1 mM final).

-

Sodium Ascorbate: 10 µL of 100 mM freshly prepared stock (10 mM final).

-

-

Note: Always add the Sodium Ascorbate last to initiate the reaction.

-

-

Click Reaction:

-

Vortex the reaction mixture gently.

-

Incubate for 1-2 hours at room temperature, protected from light (if using a fluorescent probe).

-

-

Sample Preparation for Downstream Analysis:

-

For SDS-PAGE Analysis: Add 4X SDS-PAGE loading buffer to the reaction mixture, boil for 5 minutes, and load onto a polyacrylamide gel. Visualize fluorescently labeled proteins using an appropriate gel imager before Coomassie or silver staining.

-

For Affinity Purification: Proceed directly to incubation with streptavidin-coated beads (if using a biotin-azide probe).[6] The enriched proteins can then be analyzed by Western blot or mass spectrometry.[10][11]

-

References

- 1. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bot Detection [iris-biotech.de]

- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 8. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with But-2-yn-1-ylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, Morten P. Meldal, and others.[1] This powerful and versatile reaction enables the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne, catalyzed by a copper(I) species.[1][2][3] The reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for bioconjugation, drug discovery, and materials science.[1][2][3]

But-2-yn-1-ylglycine is a non-canonical amino acid that contains a terminal alkyne functional group. Its incorporation into peptides and other biomolecules allows for precise modification using the CuAAC reaction. This enables the attachment of a wide variety of functionalities, including fluorescent dyes, biotin tags, polyethylene glycol (PEG) chains, and pharmacologically active small molecules. The resulting triazole ring is chemically stable and can act as a mimic of the peptide bond, potentially influencing the conformation and biological activity of the modified molecule.[4]

These application notes provide a detailed overview and experimental protocols for the use of this compound in CuAAC reactions, aimed at researchers in drug development and the life sciences.

Applications in Research and Drug Development

The conjugation of molecules to peptides and proteins containing this compound via CuAAC has a broad range of applications:

-

Peptide-Drug Conjugates (PDCs): The high efficiency and biocompatibility of CuAAC make it an excellent method for linking cytotoxic drugs to targeting peptides, creating potent and selective therapeutic agents.

-

Bioconjugation and Labeling: Peptides incorporating this compound can be readily labeled with fluorescent probes or affinity tags (e.g., biotin) for use in imaging, proteomics, and diagnostic applications.

-

Synthesis of Peptidomimetics: The triazole linkage formed through CuAAC can serve as a stable isostere of the amide bond, enabling the synthesis of novel peptidomimetics with enhanced stability and potentially altered biological activity.[1]

-

Peptide Cyclization: Intramolecular CuAAC between an azide and a this compound residue within a peptide sequence can be used to generate cyclic peptides with constrained conformations, which can lead to increased receptor affinity and stability.

-

Surface Immobilization: Peptides containing this compound can be "clicked" onto azide-functionalized surfaces for the development of biosensors and other advanced materials.

Data Presentation

The following table summarizes representative quantitative data for CuAAC reactions involving peptides containing an alkyne-functionalized amino acid, such as this compound. Please note that specific yields and reaction times can vary depending on the substrates, solvent, and catalyst system used.

| Azide Partner | Solvent System | Copper Source | Ligand | Reducing Agent | Reaction Time (h) | Yield (%) | Reference |

| Benzyl Azide | tBuOH/H₂O (1:1) | CuSO₄·5H₂O | Sodium Ascorbate | N/A | 12 | >95 | General Literature |

| 3-Azidopropyl-PEG4 | DMSO/H₂O (3:1) | CuSO₄·5H₂O | THPTA | Sodium Ascorbate | 4 | 85-95 | General Literature |

| Azido-TAMRA | DMF/H₂O (2:1) | Cu(I)Br | TBTA | N/A | 2 | ~90 | General Literature |

| Small Molecule Azide | CH₂Cl₂/H₂O | Cu(I)I | DIPEA | N/A | 16 | 70-85 | General Literature |

Yields are typically determined by HPLC analysis or isolated yields after purification.

Experimental Protocols

Protocol 1: General Procedure for CuAAC of a this compound Containing Peptide with an Azide

This protocol describes a general method for the copper(I)-catalyzed cycloaddition of an azide to a peptide containing a this compound residue.

Materials:

-

Peptide containing this compound (1 eq.)

-

Azide compound (1.1-1.5 eq.)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.5 eq.)

-

Sodium ascorbate (0.5-2.0 eq.)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional, 0.1-1.0 eq.)

-

Solvent: e.g., degassed phosphate buffer (pH 7.4), tBuOH/H₂O, or DMSO/H₂O

-

Nitrogen or Argon gas

-

HPLC for purification

Procedure:

-

Dissolve the peptide containing this compound in the chosen degassed solvent system.

-

Add the azide compound to the peptide solution.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in degassed water or buffer.

-

Prepare a stock solution of CuSO₄·5H₂O in water. If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.

-

Add the sodium ascorbate solution to the peptide-azide mixture and mix gently.

-

Initiate the reaction by adding the copper(II) sulfate solution (or the pre-mixed copper/ligand solution).

-

If the reaction is sensitive to oxygen, purge the reaction vessel with nitrogen or argon and seal it.

-

Stir the reaction at room temperature. The reaction progress can be monitored by LC-MS or HPLC. Typical reaction times range from 1 to 24 hours.

-

Upon completion, the reaction mixture can be quenched by the addition of EDTA to chelate the copper ions.

-

The crude product is then purified by preparative reverse-phase HPLC.

Protocol 2: On-Resin CuAAC of a this compound Containing Peptide

This protocol is suitable for modifying a peptide containing this compound while it is still attached to the solid-phase synthesis resin.

Materials:

-

Peptide-resin containing this compound (1 eq.)

-

Azide compound (5-10 eq.)

-

Copper(I) iodide (CuI) (0.3-1.0 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (2-5 eq.)

-

Solvent: N,N-Dimethylformamide (DMF) or a mixture of DMF/CH₂Cl₂

-

Nitrogen or Argon gas

Procedure:

-

Swell the peptide-resin in the chosen solvent within a solid-phase synthesis vessel.

-

Add the azide compound and DIPEA to the resin and gently agitate.

-

Add the CuI to the reaction mixture.

-

Purge the vessel with nitrogen or argon and agitate the mixture at room temperature for 4-24 hours.

-

After the reaction is complete, wash the resin extensively with the reaction solvent, followed by dichloromethane and methanol, to remove excess reagents and the copper catalyst.

-

The modified peptide can then be cleaved from the resin using standard cleavage cocktails (e.g., TFA-based).

-

The cleaved peptide is precipitated, lyophilized, and purified by preparative reverse-phase HPLC.

Mandatory Visualizations

Caption: Experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Simplified signaling pathway of the CuAAC catalytic cycle.

References

- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for But-2-yn-1-ylglycine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A Note on Terminology: Initial research into strain-promoted azide-alkyne cycloaddition (SPAAC) with But-2-yn-1-ylglycine revealed that this molecule, a terminal alkyne, is not suitable for strain-promoted reactions. SPAAC requires the use of strained cycloalkynes. Instead, this compound is a versatile building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry." This document provides detailed application notes and protocols for the use of this compound in CuAAC for researchers, scientists, and drug development professionals.

Introduction to CuAAC with this compound

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[1][2] this compound, an unnatural amino acid containing a terminal alkyne, serves as a powerful tool for introducing a reactive handle into peptides, proteins, and other biomolecules. This allows for the precise and covalent attachment of a wide range of functionalities, including fluorescent dyes, radiolabels, polyethylene glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[3]

The reaction is known for its high yields, mild reaction conditions (often performed in aqueous buffers at room temperature), and tolerance of a wide variety of functional groups, making it ideal for bioconjugation.[1][4] The resulting triazole ring is chemically stable and can act as an isostere for the amide bond in peptides.[5]

Applications in Research and Drug Development

The incorporation of this compound into biomolecules opens up a vast array of applications in life sciences and drug development.

-

Peptide and Protein Labeling: this compound can be incorporated into peptides and proteins through solid-phase peptide synthesis or by engineering cells to incorporate it into proteins.[6] The alkyne group then serves as a handle for conjugation with azide-modified fluorescent probes for imaging, biotin for affinity purification, or other reporter molecules.[7]

-